molecular formula C11H16ClNO2 B8179150 2-(Oxan-4-yloxy)aniline;hydrochloride

2-(Oxan-4-yloxy)aniline;hydrochloride

Cat. No.: B8179150
M. Wt: 229.70 g/mol
InChI Key: KYZGGYINRHJYPR-UHFFFAOYSA-N
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Description

2-(Oxan-4-yloxy)aniline;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an oxane ring attached to an aniline moiety, with a hydrochloride group enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yloxy)aniline;hydrochloride typically involves the reaction of oxane derivatives with aniline under controlled conditions. One common method includes the use of oxane-4-ol and aniline in the presence of a suitable catalyst to facilitate the formation of the oxane-aniline bond. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yloxy)aniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aniline moiety allows for electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted aniline derivatives.

Scientific Research Applications

2-(Oxan-4-yloxy)aniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Oxan-4-yloxy)aniline;hydrochloride exerts its effects involves its interaction with specific molecular targets. The oxane ring and aniline moiety allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(oxan-4-yloxy)aniline hydrochloride
  • 2-(Oxan-4-yloxy)benzenamine hydrochloride

Uniqueness

2-(Oxan-4-yloxy)aniline;hydrochloride is unique due to its specific structural features, such as the oxane ring and aniline moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(oxan-4-yloxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9H,5-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZGGYINRHJYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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